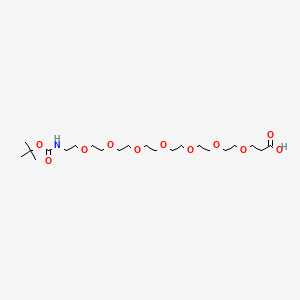

t-Boc-N-amido-PEG7-acid

Vue d'ensemble

Description

t-Boc-N-amido-PEG7-acid is a polyethylene glycol (PEG) derivative that contains a terminal carboxylic acid and a tert-butoxycarbonyl (Boc)-protected amino group. The hydrophilic PEG spacer increases solubility in aqueous media. The terminal carboxylic acid can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to form a stable amide bond. The Boc group can be deprotected under mild acidic conditions to form the free amine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-N-amido-PEG7-acid typically involves the following steps:

PEGylation: The PEG chain is synthesized or obtained with a specific length (seven ethylene glycol units in this case).

Introduction of Boc-Protected Amine: The PEG chain is reacted with a Boc-protected amine to introduce the Boc-protected amino group.

Carboxylation: The terminal hydroxyl group of the PEG chain is converted to a carboxylic acid group using appropriate reagents.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in a controlled environment to prevent contamination and degradation .

Types of Reactions:

Substitution Reactions: The terminal carboxylic acid can react with primary amines to form amide bonds. This reaction is facilitated by activators such as EDC or DCC.

Deprotection Reactions: The Boc-protected amino group can be deprotected under mild acidic conditions to yield the free amine.

Common Reagents and Conditions:

EDC or DCC: Used as activators for the formation of amide bonds.

Mild Acidic Conditions: Used for the deprotection of the Boc group.

Major Products Formed:

Amide Bonds: Formed when the terminal carboxylic acid reacts with primary amines.

Free Amine: Formed upon deprotection of the Boc group

Applications De Recherche Scientifique

t-Boc-N-amido-PEG7-acid has a wide range of applications in scientific research, including:

Chemistry: Used as a linker or spacer in the synthesis of complex molecules.

Biology: Employed in the modification of biomolecules to enhance their solubility and stability.

Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents.

Industry: Applied in the development of advanced materials and coatings

Mécanisme D'action

The mechanism of action of t-Boc-N-amido-PEG7-acid involves its ability to form stable amide bonds with primary amines. The hydrophilic PEG spacer enhances solubility in aqueous media, facilitating the interaction with target molecules. The Boc-protected amino group can be deprotected to yield a free amine, which can further react with other functional groups. This versatility makes it a valuable tool in various chemical and biological applications .

Comparaison Avec Des Composés Similaires

t-Boc-N-amido-PEG3-CH2CO2H: Contains a shorter PEG chain (three ethylene glycol units) and similar functional groups.

t-Boc-N-amido-PEG7-amine: Similar structure but with an amino group instead of a carboxylic acid.

Uniqueness: t-Boc-N-amido-PEG7-acid is unique due to its specific PEG chain length (seven ethylene glycol units) and the presence of both a Boc-protected amino group and a terminal carboxylic acid. This combination of functional groups and chain length provides a balance of solubility, reactivity, and versatility, making it suitable for a wide range of applications .

Activité Biologique

t-Boc-N-amido-PEG7-acid is a specialized compound that plays a significant role in bioconjugation and drug delivery systems. As a member of the polyethylene glycol (PEG) family, it possesses unique properties that enhance the pharmacological profiles of therapeutic agents. This article delves into its biological activity, synthesis, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a tert-butyloxycarbonyl (t-Boc) protecting group on one end and a carboxylic acid group on the other, linked by a PEG spacer of seven ethylene glycol units. This structure provides significant advantages in terms of solubility, stability, and reactivity.

Chemical Formula : C22H43NO11

Molecular Weight : 485.58 g/mol

CAS Number : 102514753

The biological activity of this compound primarily arises from its ability to facilitate PEGylation , a process that involves attaching PEG chains to biomolecules. This modification enhances several key properties:

- Improved Solubility : The hydrophilic nature of PEG increases the solubility of hydrophobic drugs.

- Reduced Immunogenicity : PEGylation helps mask the drug from the immune system, reducing potential immune responses.

- Prolonged Circulation Time : PEGylated compounds often exhibit extended half-lives in circulation due to reduced renal clearance.

The t-Boc group can be easily removed under mild acidic conditions, exposing an amine that can participate in further conjugation reactions with biomolecules such as proteins and peptides.

Applications

This compound has diverse applications across various fields:

- Drug Delivery Systems : Enhances the pharmacokinetic properties of therapeutic agents.

- Bioconjugation : Forms stable amide bonds with primary amines on proteins and peptides for targeted drug delivery.

- Antibody-Drug Conjugates (ADCs) : Used in the synthesis of ADCs to improve efficacy and reduce side effects.

Case Study 1: PEGylation in Antibody-Drug Conjugates

A study demonstrated that this compound was successfully utilized to modify monoclonal antibodies for improved targeting of cancer cells. The PEGylated antibodies showed enhanced stability and reduced immunogenicity compared to their unmodified counterparts, leading to better therapeutic outcomes in preclinical models .

Case Study 2: Enhanced Delivery of Hydrophobic Drugs

Another research highlighted the use of this compound in formulating hydrophobic drugs. The resulting PEGylated formulations exhibited significantly improved solubility and bioavailability in vivo, demonstrating the compound's effectiveness in overcoming delivery challenges associated with poorly soluble drugs.

Data Table: Comparison of Biological Activities

| Property | This compound | Non-PEGylated Counterpart |

|---|---|---|

| Solubility | High | Low |

| Immunogenicity | Low | High |

| Circulation Half-life | Extended | Short |

| Stability Against Degradation | High | Low |

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43NO11/c1-22(2,3)34-21(26)23-5-7-28-9-11-30-13-15-32-17-19-33-18-16-31-14-12-29-10-8-27-6-4-20(24)25/h4-19H2,1-3H3,(H,23,26)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRLJITQFPLHTDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.